molecular formula C19H14N2 B12517915 2-Phenyl-1-pyridin-2-yl-1H-indole

2-Phenyl-1-pyridin-2-yl-1H-indole

Cat. No.: B12517915
M. Wt: 270.3 g/mol
InChI Key: GNDVOWLVNORGSZ-UHFFFAOYSA-N
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Description

2-Phenyl-1-pyridin-2-yl-1H-indole is a heterocyclic compound that features an indole core substituted with phenyl and pyridinyl groups. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of both phenyl and pyridinyl groups in this compound enhances its chemical reactivity and biological activity, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-pyridin-2-yl-1H-indole typically involves the reaction of alkyl phenyl ketones with phenyl hydrazine, leading to the formation of 3-alkyl-substituted 2-phenyl-1H-indole derivatives . Another method involves the Leimgruber-Batcho indole synthesis, which uses key intermediates such as 2-(2,2-dimethoxyethyl)benzenamine and 1-(2-pyridinylmethyl)-4-piperidinone camphor sulfonate . The reaction conditions often include the use of solvents like isopropanol or ethanol-water mixtures, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The direct crystallization of the compound from solvents like isopropanol or ethanol-water mixtures is a common method to achieve high purity with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-pyridin-2-yl-1H-indole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Electrophilic reagents like halogens or nitro groups in the presence of catalysts such as Lewis acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-Phenyl-1-pyridin-2-yl-1H-indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-1-pyridin-2-yl-1H-indole involves its interaction with various molecular targets and pathways. For instance, indole derivatives are known to interact with multiple receptors and enzymes, leading to diverse biological effects . The compound may exert its effects through the inhibition of specific enzymes or by binding to receptors, thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1-pyridin-2-yl-1H-indole is unique due to the presence of both phenyl and pyridinyl groups, which enhance its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other indole derivatives and contributes to its diverse range of applications in scientific research and industry.

Properties

Molecular Formula

C19H14N2

Molecular Weight

270.3 g/mol

IUPAC Name

2-phenyl-1-pyridin-2-ylindole

InChI

InChI=1S/C19H14N2/c1-2-8-15(9-3-1)18-14-16-10-4-5-11-17(16)21(18)19-12-6-7-13-20-19/h1-14H

InChI Key

GNDVOWLVNORGSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C4=CC=CC=N4

Origin of Product

United States

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